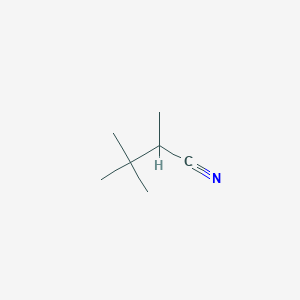

2,3,3-Trimethylbutanenitrile

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutanenitrile can be synthesized through various methods. One common approach involves the reaction of pivalic acid with ammonia in the presence of a dehydrating agent. Another method includes the reaction of tert-butyl chloride with sodium cyanide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,3-Trimethylbutanenitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted nitriles depending on the reagents used.

Aplicaciones Científicas De Investigación

2,3,3-Trimethylbutanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used as a solvent and in the production of specialty chemicals

Mecanismo De Acción

The mechanism by which 2,3,3-Trimethylbutanenitrile exerts its effects involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by nitrilase enzymes to form carboxylic acids and ammonia. This hydrolysis reaction is crucial for its role in biochemical pathways .

Comparación Con Compuestos Similares

- 2,2-Dimethylpropanenitrile

- 2,3-Dimethylbutanenitrile

- 2,2,3-Trimethylbutanenitrile

Comparison: 2,3,3-Trimethylbutanenitrile is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher steric hindrance around the nitrile group, affecting its reactivity and the types of reactions it can undergo .

Actividad Biológica

2,3,3-Trimethylbutanenitrile (also known as ATMB) is a nitrile compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and biocatalysis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

- Molecular Formula : C₈H₁₅N

- Molecular Weight : 139.21 g/mol

- Boiling Point : 101-103 °C

- Density : 0.81 g/cm³

- Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and acetone.

Enzymatic Hydrolysis

Recent studies have investigated the hydrolysis of this compound by various nitrilase enzymes from bacteria such as Pseudomonas fluorescens. The results indicated that the compound is sterically hindered and exhibits resistance to hydrolysis under standard conditions. This property suggests that ATMB may serve as a stable substrate for biocatalytic processes where selective nitrile conversion is desired .

Toxicological Profile

The toxicity of this compound has been evaluated through various animal studies. For instance, the LD50 (lethal dose for 50% of the population) for rats via skin exposure was found to be approximately 95 mg/kg. Observed symptoms included general depression of activity and respiratory distress, indicating significant toxicity .

Biocatalytic Applications

A notable study highlighted the use of Rhodococcus qingshengii in the biosynthesis of valuable intermediates from this compound. The research demonstrated that this microorganism could effectively convert ATMB into useful products through enzymatic pathways, showcasing its potential in green chemistry and sustainable practices .

Pharmaceutical Development

In pharmaceutical contexts, ATMB has been explored as a precursor for synthesizing novel compounds with therapeutic potential. For example, its derivatives have been implicated in the development of herbicides and other agrochemicals. The ability to modify the nitrile group allows for the creation of diverse chemical entities that can exhibit enhanced biological activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 139.21 g/mol |

| Boiling Point | 101-103 °C |

| Density | 0.81 g/cm³ |

| Solubility | Slightly soluble in water |

| Toxicity Test | Result |

|---|---|

| LD50 (rat, skin) | 95 mg/kg |

| Observed Effects | Somnolence, dyspnea |

Propiedades

IUPAC Name |

2,3,3-trimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(5-8)7(2,3)4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBZBTZXGQNTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503433 | |

| Record name | 2,3,3-Trimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21101-85-9 | |

| Record name | 2,3,3-Trimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 2,3,3-trimethylbutanenitrile as described in the research?

A1: The research by [] highlights an improved, multi-step synthesis of this compound from 3,3-dimethyl-2-butanone (pinacolone). This method, achieving a 67% overall yield, offers an alternative to the previously reported one-pot conversion, potentially impacting efficiency and scalability in research and industrial applications.

Q2: Does the research mention any specific applications or uses of this compound?

A2: While the research primarily focuses on synthesis methodologies, the presence of this compound amongst other nitrile compounds in a study about nitrile-hydrolysing bacteria [] suggests potential applications in biocatalysis or biotransformation studies. Further research would be needed to explore these avenues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.